molecular formula C12H17N B1606132 1,1,3,3-Tetramethylisoindoline CAS No. 82894-84-6

1,1,3,3-Tetramethylisoindoline

Cat. No. B1606132
CAS RN: 82894-84-6
M. Wt: 175.27 g/mol
InChI Key: ZAHPSFHHFNVYAR-UHFFFAOYSA-N
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Description

Synthesis Analysis

Several synthetic methods exist for preparing 1,1,3,3-tetramethylisoindoline. One notable approach involves oxidative debenzylation of 2-benzyl-1,1,3,3-tetramethylisoindoline using bromine (Br₂) in carbon tetrachloride (CCl₄) . This reaction yields benzaldehyde and an unusual bromoamine, 2-bromo-1,1,3,3-tetramethylisoindoline . Further treatment with FeSO₄–H₂SO₄ results in bromination of the aromatic ring, leading to various brominated derivatives . Additionally, bromination with Br₂ and AlCl₃ produces 2,5-dibromo-1,1,3,3-tetramethylisoindoline and/or 2,5,6-tribromo-1,1,3,3-tetramethylisoindoline .


Physical And Chemical Properties Analysis

  • Magnetic Properties : Some derivatives exhibit antiferromagnetic interradical spin coupling .

Scientific Research Applications

1. EPR Oximetry Probes

Isoindoline nitroxides, including 1,1,3,3-tetramethylisoindoline, are studied for their potential as Electron Paramagnetic Resonance (EPR) oximetry probes. These compounds exhibit low cytotoxicity and moderate rates of biological reduction, making them suitable for use in viable biological systems (Khan et al., 2011).

2. Synthesis of Stable Nitroxides

Research indicates the importance of 1,1,3,3-tetraalkylisoindolines, including 1,1,3,3-tetramethylisoindoline, as intermediates in the synthesis of stable nitroxides. These compounds play a crucial role in preparing nitroxides used in various applications (Foitzik et al., 2008).

3. Organic Electrode Materials for Batteries

1,1,3,3-Tetramethylisoindoline-based nitroxides are investigated as organic electrode materials in batteries. These compounds, when used in radical polymers, show promising results in high-voltage organic radical batteries, highlighting their potential in energy storage technologies (Hansen et al., 2018).

4. Studying Molecular Motion and Oxygen Sensitivity

These compounds are used to study molecular motion, intracellular oxygen, pH, transmembrane potential, and cellular redox metabolism. They are particularly useful for EPR studies in viable systems, especially oximetry (Shen et al., 2002).

5. Profluorescent Nitroxides

Profluorescent nitroxides based on 1,1,3,3-tetramethylisoindoline are tested as probes for radical-mediated damage in materials like polypropylene and polyester coating resins. These compounds can signal oxidative damage well before other techniques show any response, demonstrating their sensitivity and applicability in monitoring material degradation (Blinco et al., 2008).

6. Radical Exchange Reactions

Isoindoline profluorescent nitroxides are used in radical exchange reactions, highlighting their utility in the synthesis of polymers and molecular materials (Blinco et al., 2010).

7. Vibrational Spectrum Analysis

The vibrational spectrum of 1,1,3,3-tetramethylisoindolin-2-yloxyl is studied to understand its properties better, especially in relation to stable free radicals used in materials and biomedical research (Rintoul et al., 2004).

8. Food Industry Applications

1,1,3,3-Tetramethylisoindoline is used in electron spin resonance spectroscopy (ESR) to study physical changes in products like ice cream during freezing and melting, showcasing its applicability in the food industry (Gillies et al., 2006).

Future Directions

: Micallef, A. S., Bott, R. C., Bottle, S. E., Smith, G., White, J. M., Matsuda, K., & Iwamura, H. (1999). Brominated isoindolines: precursors to functionalized nitroxides. Journal of the Chemical Society, Perkin Transactions 2, 65-72. DOI: 10.1039/A806884D

properties

IUPAC Name

1,1,3,3-tetramethyl-2H-isoindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N/c1-11(2)9-7-5-6-8-10(9)12(3,4)13-11/h5-8,13H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAHPSFHHFNVYAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2C(N1)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20348850
Record name 1,1,3,3-tetramethylisoindoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20348850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,3,3-Tetramethylisoindoline

CAS RN

82894-84-6
Record name 1,1,3,3-tetramethylisoindoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20348850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

(Griffiths, P. G. et al. Synthesis of the radical scavenger 1,1,3,3-tetramethylisoindolin-2-yloxyl. Aust. J. Chem. 1983, 36, 397-401; Chan, K. S. et al. Reactions of nitroxides with metalloporphyrin alkyls bearing beta hydrogens: aliphatic carbon-carbon bond activation by metal centered radicals. J. Organomet. Chem. 2008, 693, 399-407). The protected benzyl-amine 16 (1.864 g, 7.02 mmol) was dissolved in AcOH (34 mL) in a Parr flask, and 10% Pd/C (169.5 mg) was added. (The reaction was splited in 3 batches). The flask was placed in a high pressure reactor. The reactor was charged with H2 and purged for 5 cycles and was finally pressurized with H2 at 4 bars (60 psi). After stirring at rt for 3 h, the reaction mixture was filtered through Celite, and the solvent removed in vacuo. The resulting residue was dissolved in water (5 mL) and the solution neutralized with 2.5N NaOH (pH 11.5), and extracted with Et2O (3×50 mL). The combined organic layers were dried (Na2SO4), filtered and concentrated in vacuo to yield 1.165 g (95%) of the crude title compound as slightly yellow crystals. mp 36.0-36.5° C. 1H NMR (300 MHz, CDCl3) δ 7.30-7.23 (m, 2 H), 7.18-7.11 (m, 2 H), 1.86 (bs, 1 H), 1.48 (s, 12 H).
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1,1,3,3-tetramethylisoindolin-2-yloxyl
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34 mL
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169.5 mg
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Synthesis routes and methods III

Procedure details

A solution of 2-benzyl-1,1,3,3,-tetramethylisoindoline (5.5 g 20 mmol) in glacial acetic acid (20 ml) was hydrogenated at 60 lb/in2 over 5% palladium/c for 3 h at room temperature. The suspension was filtered and the solvent removed at reduced pressure. The residue was dissolved in water and the solution was made alkaline (PH 9) by the addition of 10% sodium hydroxide and extracted with ether (3×50 ml). The combined organic extracts were dried and evaporated to dryness to give the title compound (3.5 g 96%), which was recrystalized from methanol/water. m.p. 36-38° C. NMR (CDCl3, 400 MHz), 1.46 s, 4 x CH3; 1.9 s, NH, D2O exchanged; 7.1-7.27 m, ArH.
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5.5 g
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96%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1,3,3-Tetramethylisoindoline
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1,1,3,3-Tetramethylisoindoline
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1,1,3,3-Tetramethylisoindoline
Reactant of Route 4
1,1,3,3-Tetramethylisoindoline
Reactant of Route 5
1,1,3,3-Tetramethylisoindoline
Reactant of Route 6
1,1,3,3-Tetramethylisoindoline

Citations

For This Compound
208
Citations
ALJ Beckwith, VW Bowry, G Moad - The Journal of Organic …, 1988 - ACS Publications
Radical clocks havebeen used to study the kinetics of the coupling of the nitroxyl radical 1, 1, 3, 3-tetramethylisoindoline-2-oxyl (T) in cyclohexane or benzene with a variety of carbon-…
Number of citations: 251 pubs.acs.org
DA Reid, SE Bottle - Chemical Communications, 1998 - pubs.rsc.org
The novel water soluble nitroxides 5-trimethylammonio-1,1,3,3-tetramethylisoindolin-2-yloxyl iodide 8 and 5-carboxy-1,1,3,3-tetramethylisoindolin-2-yloxyl 10 are prepared by nitration …
Number of citations: 19 pubs.rsc.org
PG Griffiths, G Moad, E Rizzardo - Australian Journal of Chemistry, 1983 - CSIRO Publishing
A versatile free-radical trapping agent, 1,1,3,3-tetramethylisoindolin-2-yloxyl, has been prepared from N-benzylphthalimide by reaction with 'methylmagnesium iodide' in refluxing …
Number of citations: 159 www.publish.csiro.au
AS Micallef, RC Bott, SE Bottle, G Smith… - Journal of the …, 1999 - pubs.rsc.org
A new, convenient method for the preparation of functionalised precursors to stable tetraalkylisoindoline nitroxides (aminoxyls) is presented. Simple treatment of 2-benzyl-1,1,3,3-…
Number of citations: 55 pubs.rsc.org
KA Hansen, J Nerkar, K Thomas, SE Bottle… - … applied materials & …, 2018 - ACS Publications
Organic electrode materials are a highly promising and environmentally benign class of battery materials with radical polymers being at the forefront of this research. Herein, we report …
Number of citations: 61 pubs.acs.org
KE Fairfull‐Smith, F Brackmann, SE Bottle - 2009 - Wiley Online Library
A range of novel tetramethyl‐ and tetraethylisoindolinenitroxides, possessing aryl‐linked carboxylic acids, amines, alcohols and phosphonic acids were prepared. Notably, the …
DJ Keddie, TE Johnson, DP Arnold… - Organic & Biomolecular …, 2005 - pubs.rsc.org
The synthesis of a new structural class of isoindoline nitroxides (aminoxyls), accessible via the palladium-catalysed Heck reaction, is presented. Reaction of the aryl bromoamine, 5-…
Number of citations: 66 pubs.rsc.org
SA Fairhurst, DG Gillies, GW Smith, LH Sutcliffe… - Journal of Molecular …, 1996 - Elsevier
X-ray structural analyses have been carried out on the 5-nitro-1,1,3,3-tetramethylisoindolin-2-yloxyl free radical (NTMIO) and its precursor 5-nitro-1,1,3,3-tetramethylisoindoline (NTMI). …
Number of citations: 13 www.sciencedirect.com
SE Bottle, DG Gillies, DL Hughes, AS Micallef… - Journal of the …, 2000 - pubs.rsc.org
Here we describe the improved synthesis and full characterisation, including W-band EPR analysis and X-ray crystallography, of an anionic isoindoline aminoxyl, 5-carboxy-1,1,3,3-…
Number of citations: 56 pubs.rsc.org
JR Walker, KE Fairfull-Smith, K Anzai, S Lau… - …, 2011 - pubs.rsc.org
A novel antioxidant for the potential treatment of ischaemia was designed by incorporating an isoindoline nitroxide into the framework of the free radical scavenger edaravone. 5-(3-…
Number of citations: 39 pubs.rsc.org

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